molecular formula C6H5F3N2O3 B1382990 Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate CAS No. 1803600-75-0

Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate

Cat. No. B1382990
M. Wt: 210.11 g/mol
InChI Key: MVRIEFLVQBCSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs, and it can be used to adjust the steric and electronic properties of a lead compound .


Synthesis Analysis

Trifluoromethyl groups can be introduced into compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .


Molecular Structure Analysis

The molecular structure of a compound with a trifluoromethyl group would include a carbon atom bonded to three fluorine atoms and the rest of the molecule .


Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .

Scientific Research Applications

Synthesis and Biological Assessment as Anti-Cancer and Anti-Diabetic Agents

A study explored the synthesis of new 1,3,4-oxadiazole derivatives and assessed their potential as anti-cancer and anti-diabetic agents. These compounds were synthesized through a multistep reaction sequence, leading to the formation of 1,3,4-oxadiazole derivatives. The compounds exhibited significant in vitro cytotoxic efficacy against the LN229 Glioblastoma cell line and demonstrated anti-diabetic activity in an in vivo model using Drosophila melanogaster, indicating their potential as therapeutic agents for cancer and diabetes (Sathyanarayana D. Shankara et al., 2022).

Antifungal and Antimicrobial Applications

Another study focused on the synthesis and pharmacological evaluation of 2-((2-Aryl thiazol-4-yl)methyl)-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives as potential antifungal agents. The synthesized compounds displayed moderate to good antifungal activity, highlighting their potential in addressing fungal infections (S. H. Shelke et al., 2014).

Corrosion Inhibition Properties

Research into the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid revealed that these compounds can significantly protect against corrosion. This study suggests the potential application of 1,3,4-oxadiazole derivatives in the chemical industry, particularly in environments prone to corrosion (P. Ammal et al., 2018).

Analgesic and Anti-inflammatory Activities

A novel series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. The study found that certain derivatives showed potent activities, suggesting their potential as therapeutic agents for pain and inflammation management (D. Dewangan et al., 2015).

Safety And Hazards

Compounds with a trifluoromethyl group can be hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The use of trifluoromethyl groups in pharmaceuticals and other applications is a topic of ongoing research . It’s expected that many novel applications of trifluoromethyl groups will be discovered in the future .

properties

IUPAC Name

methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O3/c1-13-4(12)2-3-10-11-5(14-3)6(7,8)9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRIEFLVQBCSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NN=C(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165104
Record name 1,3,4-Oxadiazole-2-acetic acid, 5-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate

CAS RN

1803600-75-0
Record name 1,3,4-Oxadiazole-2-acetic acid, 5-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803600-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole-2-acetic acid, 5-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.